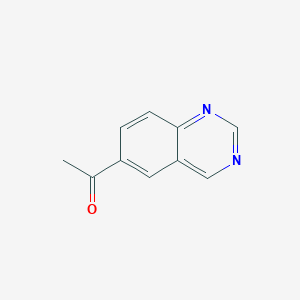
1-(Quinazolin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinazolin-6-yl)ethanone is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties . The structure of this compound consists of a quinazoline ring fused with an ethanone group, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1-(Quinazolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with acetic anhydride under reflux conditions, leading to the formation of the quinazoline ring . Another approach includes the cyclization of anthranilic acid derivatives with appropriate reagents to yield the desired quinazoline compound . Industrial production methods often utilize microwave-assisted reactions and metal-catalyzed processes to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(Quinazolin-6-yl)ethanone undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinazoline derivatives with modified functional groups, which can be further explored for their pharmacological properties .
Scientific Research Applications
1-(Quinazolin-6-yl)ethanone has been widely studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 1-(Quinazolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to bind to these targets disrupts cellular processes, leading to the inhibition of tumor growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
1-(Quinazolin-6-yl)ethanone can be compared with other quinazoline derivatives, such as:
Quinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
Quinazolin-2,4-dione: Exhibits significant antimicrobial and antimalarial activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Shows α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-quinazolin-6-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-6H,1H3 |
InChI Key |
ILKPUUPQXWCZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CN=CN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
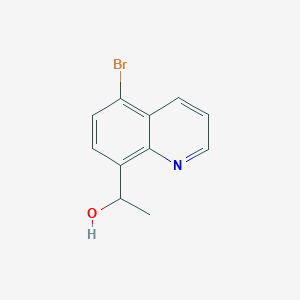
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
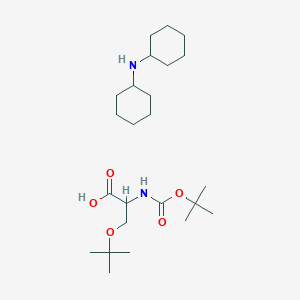
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
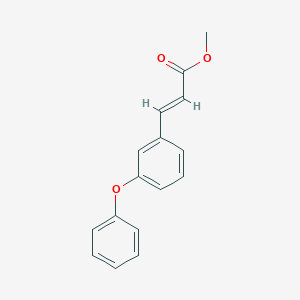
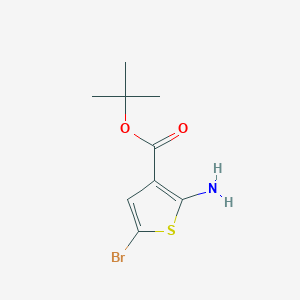
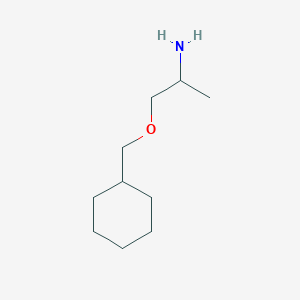
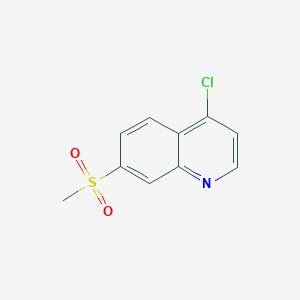
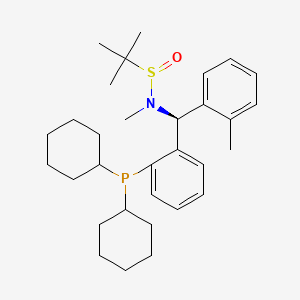
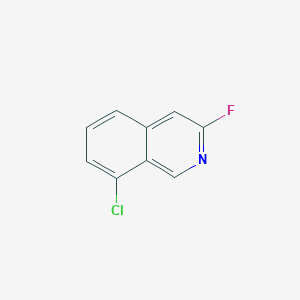
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

